molecular formula C6H12BClN2O2 B1424414 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride CAS No. 1162262-38-5

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

Cat. No.: B1424414
CAS No.: 1162262-38-5
M. Wt: 190.44 g/mol
InChI Key: HBVXRUDSVOJNOQ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a specialized boronic acid derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in the construction of novel heterocyclic compounds, particularly in the development of potent and selective inhibitors for Bromodomain and Extra-Terminal (BET) proteins . BET proteins are epigenetic "readers" that play a central role in regulating gene expression and have been implicated in various cancers, inflammatory diseases, and heart failure . In scientific research, this boronic acid is utilized in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce the 1,3,5-trimethyl-1H-pyrazolyl moiety into more complex molecular architectures. This capability is crucial for exploring structure-activity relationships (SAR) and optimizing the binding affinity of small molecules to therapeutic targets . Researchers employ this compound to develop targeted therapies, with published studies demonstrating its integration into 9H-pyrimido[4,5-b]indole-containing compounds that exhibit low nanomolar potency in inhibiting cell growth in acute leukemia cell lines . The compound enables the creation of molecules that effectively target the "WPF" hydrophobic pocket within BET bromodomains, leading to the discovery of pre-clinical candidates with excellent oral bioavailability and significant antitumor activity in animal models .

Properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2.ClH/c1-4-6(7(10)11)5(2)9(3)8-4;/h10-11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVXRUDSVOJNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704023
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162262-38-5
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

  • Starting materials : 1-Boc-4-halogenopyrazole (where halogen = iodine or bromine).
  • Reagents : Pinacol diboron, palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene] dichloropalladium or its dichloromethane complex), and alkali metal weak acid salts (e.g., potassium acetate).
  • Solvents : Mixtures of ethanol, isopropanol, dioxane, methanol, toluene, or water.
  • Temperature : 25–110 °C, often reflux conditions under nitrogen atmosphere.
  • Reaction time : Approximately 16 hours.

Procedure Summary

  • React 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of the palladium catalyst and potassium acetate in an alcoholic solvent.
  • After completion, filter and evaporate solvents under reduced pressure.
  • Purify the product by extraction with petroleum ether.
  • Heat the purified 1-Boc-4-pyrazole pinacol borate to a molten state (140–180 °C) to remove the Boc protecting group and convert to the pyrazole-4-boronic acid pinacol ester.
  • Cool, add petroleum ether, stir, filter, and dry to obtain the pure product.

Yields and Purity

  • Yields range between 80–86% for the pinacol boronate intermediate.
  • Final product yields after deprotection and purification are around 80%.
  • The product is typically obtained as an off-white powder with high purity confirmed by NMR.

Advantages

  • Mild reaction conditions.
  • High yields and selectivity.
  • Scalable for industrial production.
  • Easy purification steps.

Representative Data Table

Step Reagents/Conditions Yield (%) Notes
Borylation 1-Boc-4-bromopyrazole, pinacol diboron, Pd catalyst, KAc, EtOH, reflux 16h 82.3 High purity, NMR confirmed
Deprotection & isolation Heating to 180 °C molten state, petroleum ether wash 80.2 Boc removal, pure boronic acid

Multi-Step Synthesis from Malonaldehyde

An alternative preparation involves a four-step sequence starting from malonaldehyde:

Steps

  • Protective bromination : Malonaldehyde is reacted with ethylene glycol and an acid catalyst (p-toluenesulfonic acid or sulfuric acid) in toluene or xylene at 110 °C to form a protected intermediate.
  • Methylation : Using methylating agents under controlled conditions.
  • Cyclization : Hydrazine derivatives (hydrazine sulfate, hydrate, or hydrochloride) induce ring closure to form the pyrazole ring.
  • Boronation : Palladium-catalyzed borylation with diamyl diboron and sodium acetate in tetrahydrofuran or similar solvents at 50–90 °C.

Reaction Conditions and Yields

  • Protective bromination and methylation steps are performed under reflux with careful water removal.
  • Boronation step uses palladium triphenylphosphine chloride catalyst (1–3% mass of intermediate).
  • Overall yields are high, with the final 4-pyrazole boronic acid pinacol ester obtained in approximately 90% yield.
  • The product is an off-white powder with melting point around 148–149 °C.

Advantages

  • Short reaction sequence.
  • Low waste generation.
  • Cost-effective raw materials.
  • High product quality and yield.

Representative Data Table

Step Conditions/Materials Yield (%) Remarks
Protective bromination Malonaldehyde, ethylene glycol, p-TsOH, toluene, 110 °C, 6h 81.1 Intermediate I obtained
Boronation Intermediate III, sodium acetate, diamyl diboron, Pd(PPh3)Cl2, THF, 50-60 °C, 20h 90.9 High purity, crystallized product

Conversion to Hydrochloride Salt

While the above methods focus on the boronic acid pinacol ester or free acid, conversion to the hydrochloride salt is typically achieved by:

  • Treating the boronic acid with hydrochloric acid in an appropriate solvent.
  • Precipitation or crystallization of the hydrochloride salt.
  • This step enhances compound stability and facilitates handling.

Summary and Comparative Analysis

Aspect Pd-Catalyzed Borylation Method Multi-Step Malonaldehyde Route
Starting Material 1-Boc-4-halogenopyrazole Malonaldehyde
Number of Steps 2 main steps (borylation, deprotection) 4 steps (protective bromination, methylation, cyclization, boronation)
Catalyst Pd-based (ferrocene ligand or triphenylphosphine) Pd(PPh3)Cl2
Solvents Alcohols (ethanol, isopropanol), toluene Toluene, tetrahydrofuran, chloroform
Reaction Temperature 25–110 °C (borylation), 140–180 °C (deprotection) 40–110 °C depending on step
Yield ~80–86% intermediate, ~80% final product ~81% intermediate, ~91% final product
Purification Filtration, extraction, crystallization Filtration, drying, crystallization
Industrial Scalability High High
Waste and Cost Moderate waste, moderate cost Low waste, cost-effective

Research Findings and Practical Considerations

  • The palladium-catalyzed borylation approach is favored for its simplicity and high efficiency, especially when starting from halogenated pyrazoles.
  • The malonaldehyde route offers a cost-effective alternative with fewer wastes and good yields, suitable for large-scale synthesis.
  • Both methods require careful control of atmosphere (nitrogen or inert gas) to prevent catalyst deactivation.
  • Purification steps are crucial to remove palladium residues and by-products, ensuring pharmaceutical-grade purity.
  • Conversion to the hydrochloride salt is a straightforward final step to improve compound handling and stability.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, making it valuable in the synthesis of biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions and oxidizing agents used.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as sodium hydroxide or potassium carbonate for deprotonation and activation of the boronic acid group.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Pyrazoles: Formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

One of the prominent applications of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid is in the field of medicinal chemistry. It serves as a building block for the synthesis of biologically active compounds. For instance, modifications of pyrazole derivatives have shown potential against various diseases such as trypanosomiasis.

A study highlighted that derivatives of pyrazoles were developed to target Trypanosoma brucei N-myristoyltransferase, demonstrating the importance of pyrazole structures in drug development for neglected tropical diseases . The compound's ability to enhance blood-brain barrier permeability was crucial for developing therapeutics for central nervous system infections.

Organic Synthesis

In organic synthesis, 1,3,5-trimethyl-1H-pyrazole-4-boronic acid is utilized as a reagent in cross-coupling reactions. It facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are essential in constructing complex organic molecules.

Table 1: Key Reactions Involving 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid

Reaction TypeDescriptionReference
Suzuki CouplingFormation of biaryl compounds
C–C Bond FormationUsed as a coupling agent for aryl halides
Synthesis of DrugsBuilding block for anti-parasitic agents

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. Boronic acids are known for their herbicidal properties and can be modified to develop new agrochemical agents that target specific pathways in plants or pests.

Case Study 1: Anti-parasitic Activity

In a study focusing on the optimization of pyrazole derivatives against Trypanosoma brucei, researchers synthesized several compounds based on the structure of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid. The most promising derivatives exhibited IC50 values in the low micromolar range and demonstrated significant efficacy in mouse models .

Table 2: Efficacy Data from Case Study

Compound IDIC50 (µM)Efficacy in Mouse Model (mg/kg)
Compound A0.00212.5
Compound B0.00350
Compound C0.005Not effective

Case Study 2: Cross-Coupling Reactions

In another study investigating the use of boronic acids in organic synthesis, researchers successfully employed 1,3,5-trimethyl-1H-pyrazole-4-boronic acid in Suzuki coupling reactions to synthesize complex biaryl structures with high yields . The stability and reactivity of this compound made it an ideal candidate for such transformations.

Table 3: Yield Data from Cross-Coupling Reactions

Reaction ConditionsYield (%)
Aryl Halide + Boronic Acid85
Aryl Halide + Base>90

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The pyrazole ring can also interact with biological targets, modulating their activity through binding to specific sites.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Boronic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Stability & Reactivity Notes
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, HCl 1138450-30-2* C₆H₁₀BClN₂O₂ 192.42 3 methyl, HCl High in polar solvents Stable under acidic conditions
1,3,5-Trimethylpyrazole-4-boronic acid pinacol ester 844891-04-9 C₁₂H₂₁BN₂O₂ 236.12 Pinacol ester Organic solvents Moisture-sensitive, storage-stable
(3-Methyl-1H-pyrazol-4-yl)boronic acid 847818-55-7 C₄H₇BN₂O₂ 137.92 1 methyl Moderate aqueous Higher cross-coupling reactivity
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid 1046832-21-6 C₅H₆BF₃N₂O₂ 193.97 CF₃, methyl Low aqueous Enhanced reactivity (electron-withdrawing CF₃)

Key Differentiators

Solubility: The hydrochloride salt form significantly improves solubility in polar solvents compared to non-salt analogues (e.g., pinacol ester) or free boronic acids. This aligns with trends observed in other hydrochloride-containing pharmaceuticals, such as Nicardipine Hydrochloride, which exhibits pH-dependent stability .

Reactivity :

  • The trifluoromethyl derivative (CAS 1046832-21-6) shows enhanced reactivity due to the electron-withdrawing CF₃ group, favoring electrophilic substitution.
  • The pinacol ester (CAS 844891-04-9) acts as a protected boronic acid, ideal for moisture-sensitive reactions but requires deprotection for cross-coupling .

Stability Profiles

Hydrochloride salts, including the target compound, often demonstrate improved stability under acidic conditions. For example, Cyproheptadine Hydrochloride retains integrity at pH 5.0 , suggesting similar behavior for the target compound in buffered systems. In contrast, pinacol esters degrade under acidic or aqueous conditions, necessitating anhydrous reaction setups .

Research Implications

  • Pharmaceutical Applications : Hydrochloride salts are prevalent in drug formulations (e.g., Jatrorrhizine Hydrochloride in ) for enhanced bioavailability. The target compound’s solubility makes it a candidate for drug intermediates.
  • Synthetic Utility : The free boronic acid form (without HCl) is more reactive in cross-couplings, while the hydrochloride form is preferable for aqueous-phase reactions.

Biological Activity

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (CAS No. 1162262-38-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring, which is known for its role in various pharmacological applications, including anticancer and antibacterial activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₂BClN₂O₂
  • Molecular Weight : 190.43 g/mol
  • CAS Number : 1162262-38-5

Anticancer Activity

Recent studies have highlighted the potential of 1H-pyrazole derivatives as anticancer agents. The compound has shown promising antiproliferative effects against various cancer cell lines. Notably, compounds containing the pyrazole moiety have been linked to:

  • Inhibition of Cancer Cell Proliferation : Research indicates that 1H-pyrazole derivatives can inhibit the growth of cancer cells such as lung, breast (MDA-MB-231), and liver (HepG2) cancers .
  • Mechanisms of Action : The anticancer activity is attributed to the inhibition of key targets such as topoisomerase II, EGFR, and VEGFR .

Table 1: Anticancer Activity of Pyrazole Derivatives

Cell LineIC50 (μM)Reference
MDA-MB-23121
HepG222
A549 (Lung)19

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Trypanocidal Activity

1,3,5-Trimethyl-1H-pyrazole-4-boronic acid has been investigated for its potential use against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated:

  • Potent Inhibition : The compound showed IC50 values as low as 0.002 μM against TbNMT*, indicating strong efficacy .
  • In Vivo Efficacy : In mouse models, it was effective at doses as low as 12.5 mg/kg for stage 1 human African trypanosomiasis .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A study involving patients with advanced breast cancer treated with pyrazole derivatives reported a significant reduction in tumor size and improved survival rates compared to control groups .
  • Case Study on Trypanosomiasis Treatment :
    • In a preclinical trial, mice infected with T. b. brucei were treated with the compound and showed complete recovery without observable toxicity at therapeutic doses .

Q & A

Q. What are the key considerations for synthesizing 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride?

The synthesis typically involves functionalizing a pre-existing pyrazole scaffold. For example, brominated intermediates (e.g., 4-bromo-1,3,5-trimethyl-1H-pyrazole) can undergo Suzuki-Miyaura cross-coupling with boronic acids under palladium catalysis. The hydrochloride salt is formed via acid-base reactions, often using HCl in a solvent like ethanol. Critical parameters include reaction temperature (60–80°C for cross-coupling), stoichiometry of the palladium catalyst (e.g., Pd(PPh₃)₄), and purification via recrystallization or column chromatography .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm), a mobile phase of methanol and phosphate buffer (pH 6.5), and UV detection at 207–254 nm. Calibration curves (linearity: r ≥ 0.999) and recovery studies (98–102%) ensure accuracy. Residual solvents are quantified via GC-MS, adhering to ICH guidelines .

Q. What spectroscopic methods confirm its structural integrity?

  • ¹H/¹³C NMR : Methyl groups on the pyrazole ring appear as singlets (δ 2.1–2.5 ppm for CH₃). The boronic acid proton is typically absent due to exchange broadening but confirmed via derivatization.
  • IR : B-O stretching (1340–1390 cm⁻¹) and N-H (hydrochloride) at ~2500 cm⁻¹.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ with expected isotopic patterns for boron (¹⁰B/¹¹B) .

Advanced Research Questions

Q. How do steric effects from the trimethylpyrazole scaffold influence Suzuki-Miyaura coupling efficiency?

The 1,3,5-trimethyl groups create steric hindrance, slowing transmetallation and increasing reaction times. Optimizing ligand choice (e.g., SPhos instead of PPh₃) and using polar aprotic solvents (DMF or THF) can improve yields. Kinetic studies (e.g., monitoring via ¹¹B NMR) reveal intermediate boronate complexes, guiding temperature adjustments .

Q. What strategies mitigate hydrolysis of the boronic acid moiety during storage?

The hydrochloride form enhances stability by reducing boronic acid’s propensity to form cyclic anhydrides. Storage at –20°C in anhydrous DMSO or ethanol (with molecular sieves) minimizes hydrolysis. Lyophilization is preferred for long-term stability, with periodic FTIR monitoring for B-O bond integrity .

Q. How does this compound perform in synthesizing heterocyclic drug candidates?

It serves as a boronate partner in synthesizing kinase inhibitors or antiviral agents. For example, coupling with halogenated indoles or pyridines yields biaryl motifs. Reaction yields drop with electron-deficient partners (e.g., nitro-substituted aromatics), necessitating microwave-assisted heating (100–120°C) or elevated catalyst loading (5 mol% Pd) .

Methodological Challenges

Q. How are solubility issues addressed in aqueous reaction conditions?

The hydrochloride salt improves aqueous solubility (≥50 mg/mL in pH 4–6 buffers). For hydrophobic substrates, co-solvents like DMSO (10–20% v/v) or surfactants (e.g., CTAB) enhance dispersion. Dynamic light scattering (DLS) monitors colloidal stability during cross-coupling .

Q. What analytical techniques resolve discrepancies in reported biological activity?

  • Dose-Response Profiling : IC₅₀ variations may arise from impurities; orthogonal assays (e.g., SPR vs. enzymatic) validate target engagement.
  • Metabolite Interference : LC-MS/MS identifies degradation products (e.g., deboronation) in cell media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride

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